

chemical characteristics of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid"

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Compound of Interest

Compound Name: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

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Technical Guide: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the arylboronic acid family, its primary utility lies in its function as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The presence of the ethoxycarbonyldifluoromethyl group provides unique electronic and steric properties, making it a valuable reagent for introducing this fluorinated moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols, and applications.

Core Chemical and Physical Properties

The fundamental properties of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** are summarized below. While some physical characteristics like melting point are not widely published, the core identifiers are well-established.

Property	Value	Reference
CAS Number	1256345-83-1	[1][2]
Molecular Formula	C ₁₀ H ₁₁ BF ₂ O ₄	[1][2]
Molecular Weight	244.00 g/mol	[2]
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available in cited literature	
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol)	
Storage	Store in a dry, sealed place under an inert atmosphere	[2]

Spectroscopic Characterization

Detailed experimental spectra for this specific molecule are not publicly available. However, based on its structure and data from analogous fluorinated phenylboronic acids, the following NMR characteristics can be predicted.[3][4]

Spectrum	Predicted Chemical Shifts (δ , ppm)
^1H NMR	1.30-1.40 (t, 3H, $-\text{CH}_3$), 4.30-4.45 (q, 2H, $-\text{OCH}_2-$), 7.60-7.75 (d, 2H, Ar-H ortho to CF_2), 7.95-8.10 (d, 2H, Ar-H ortho to $\text{B}(\text{OH})_2$), 8.1-8.3 (s, 2H, $-\text{B}(\text{OH})_2$) (broad)
^{13}C NMR	~ 14.0 ($-\text{CH}_3$), ~ 63.0 ($-\text{OCH}_2-$), ~ 118.0 (t, $-\text{CF}_2-$), ~ 128.0 (Ar-C), ~ 135.0 (Ar-C), ~ 130 -140 (Ar-C ipso to B and CF_2), ~ 165.0 (t, $\text{C}=\text{O}$)
^{19}F NMR	A single signal is expected in the range of -90 to -120 ppm relative to CFCl_3 , likely appearing as a singlet or a narrowly coupled multiplet. [5]
^{11}B NMR	A broad singlet is expected between 27 and 30 ppm, characteristic of a trigonal planar boronic acid. [4]

Experimental Protocols

Synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

The synthesis of the title compound is most effectively achieved through the hydrolysis of its corresponding pinacol ester, Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1683545-35-8).[\[2\]](#) A representative two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction between a suitable difluoroacetate reagent and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene.

- Materials:
 - 4-Bromo-phenylboronic acid pinacol ester

- Ethyl 2-bromo-2,2-difluoroacetate
- Copper powder
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Anhydrous, degassed solvent (e.g., DMF or Dioxane)
- Procedure:
 - To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenylboronic acid pinacol ester (1.0 eq), copper powder (2.0 eq), and the palladium catalyst (0.05 eq).
 - Add anhydrous, degassed solvent to the flask.
 - Add ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) dropwise to the stirring mixture.
 - Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
 - Cool the reaction to room temperature and filter through a pad of celite to remove the copper and catalyst.
 - The filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester product.

Step 2: Hydrolysis to **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**

This step involves the deprotection of the pinacol ester to form the final boronic acid.

- Materials:
 - Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
 - Solvent mixture (e.g., Acetone/Water or THF/Water)
 - Acid (e.g., 2M HCl)

- Di-iso-propyl ether or Ethyl acetate
- Procedure:
 - Dissolve the pinacol ester (1.0 eq) in a suitable solvent mixture (e.g., acetone).
 - Add an aqueous acid solution (e.g., 2M HCl, 2.0 eq) to the mixture.
 - Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
 - Once the reaction is complete, remove the organic solvent under reduced pressure.
 - Extract the aqueous residue with an organic solvent like ethyl acetate or di-iso-propyl ether (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**.
 - The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

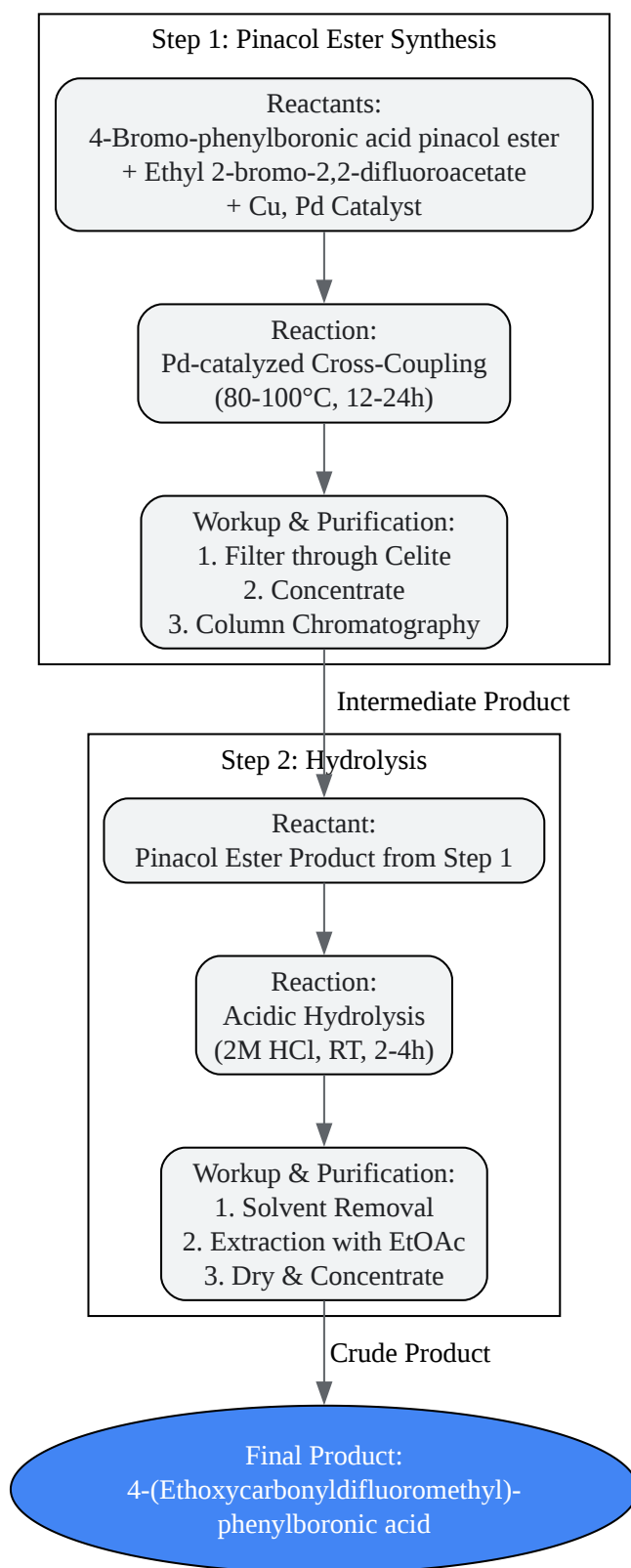
The primary application of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various sp^2 -hybridized carbon atoms of aryl, vinyl, or pseudo-halides. This capability is crucial for the synthesis of complex molecules in drug discovery and materials science.^[6]

Representative Suzuki-Miyaura Coupling Protocol

- Reactants:
 - **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** (1.2 eq)
 - Aryl halide (e.g., 4-iodotoluene) (1.0 eq)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)

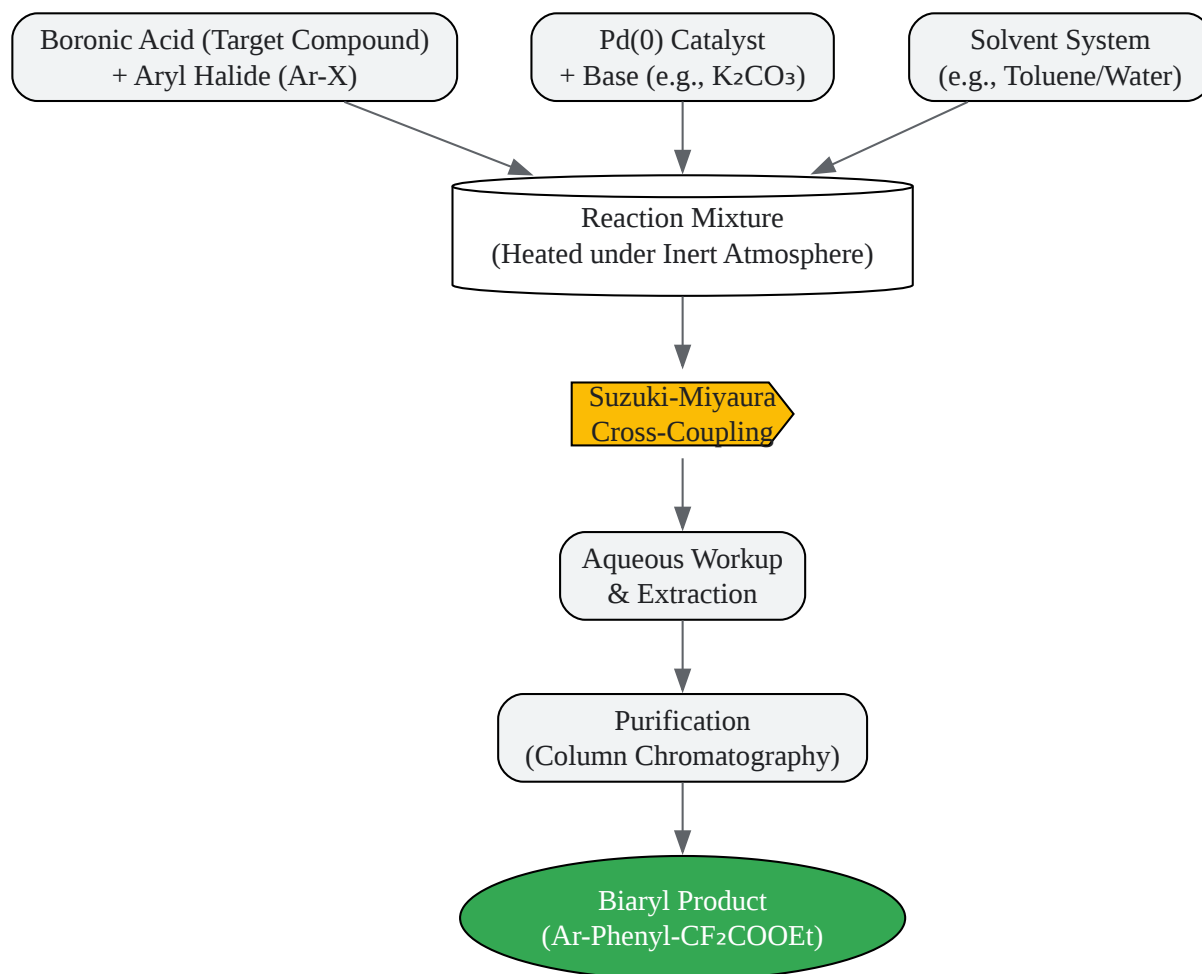
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Procedure:
 - In a reaction vessel, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
 - Add the degassed solvent system.
 - Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 2-12 hours.
 - Monitor the reaction's completion via TLC or LC-MS.
 - Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
 - Purify the resulting biaryl product via column chromatography or recrystallization.

Visualized Workflows and Relationships



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Caption: A workflow diagram illustrating the two-step synthesis of the target compound.



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Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction using the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not readily available. However, based on data for structurally similar arylboronic acids, the following GHS hazard statements are likely applicable.^{[7][8]}

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Use only in a well-ventilated area or under a fume hood.
 - Wear protective gloves, safety glasses, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a cool, dry place.

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